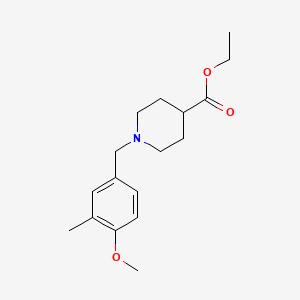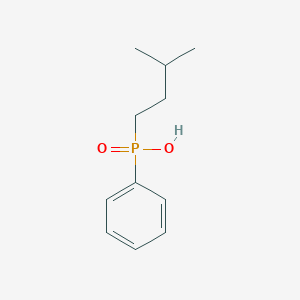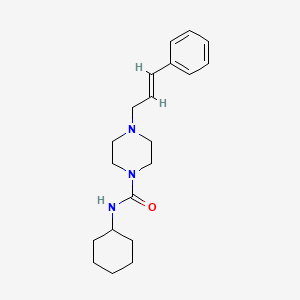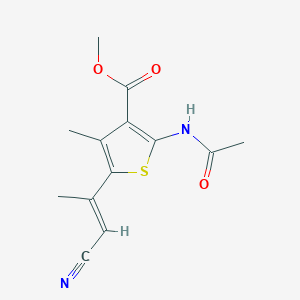
ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a recreational drug also known as ecstasy. Despite its association with illegal drug production, PMK methyl glycidate has a wide range of scientific research applications, including its use as a precursor in the synthesis of other compounds and as a tool for studying the biochemical and physiological effects of certain substances.
Wirkmechanismus
The mechanism of action of ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor in the synthesis of other compounds. However, it is believed to act as a methylating agent, adding a methyl group to certain molecules and thereby altering their chemical properties. This can have a range of biochemical and physiological effects, depending on the specific molecule being modified.
Biochemical and Physiological Effects:
This compound methyl glycidate has a range of biochemical and physiological effects, depending on the specific compound it is used to synthesize. For example, fluoxetine, which is synthesized from this compound methyl glycidate, is a selective serotonin reuptake inhibitor (SSRI) that is used to treat depression, anxiety, and other mood disorders. Fenoxycarb, on the other hand, is an insect growth regulator that disrupts the development of insect larvae.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it can be used as a precursor in the synthesis of a wide range of compounds, making it a versatile tool for organic chemists. However, this compound methyl glycidate is also associated with illegal drug production, which may limit its availability in certain regions. Additionally, its use as a precursor in the synthesis of illegal drugs may raise ethical concerns for some researchers.
Zukünftige Richtungen
There are several future directions for research involving ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate. One area of interest is the development of new synthetic methods for this compound methyl glycidate and related compounds. This could lead to more efficient and sustainable methods for producing pharmaceuticals and other chemicals. Additionally, researchers could investigate the biochemical and physiological effects of this compound methyl glycidate and related compounds in greater detail, potentially leading to new treatments for a variety of conditions. Finally, there is a need for more research into the ethical implications of using this compound methyl glycidate as a precursor in the synthesis of illegal drugs, and how this may impact the availability and regulation of the compound in different regions.
Synthesemethoden
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized using a variety of methods, including the Wacker oxidation of safrole, the isomerization of isosafrole, and the reduction of piperonal. However, the most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This process yields this compound methyl glycidate as a white crystalline powder with a melting point of 92-93°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of other compounds, including pharmaceuticals and agrochemicals. For example, this compound methyl glycidate can be converted into the antidepressant drug fluoxetine (Prozac) via a series of chemical reactions. Similarly, it can be used to synthesize the insecticide fenoxycarb, which is used to control pests in agriculture.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(19)15-7-9-18(10-8-15)12-14-5-6-16(20-3)13(2)11-14/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDPVUQYNMXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)
![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)
![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)


![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)